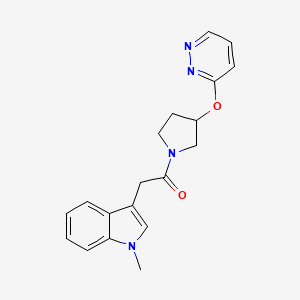

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-22-12-14(16-5-2-3-6-17(16)22)11-19(24)23-10-8-15(13-23)25-18-7-4-9-20-21-18/h2-7,9,12,15H,8,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQLOLZZQCWYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

The 1-methylindole core is synthesized via the Fischer indole reaction, employing phenylhydrazine and 2-butanone under acidic conditions (HCl, ethanol, reflux at 80°C for 12 hours). Cyclization yields 1-methyl-1H-indole with 85–90% purity, which is subsequently functionalized at the 3-position:

Step 1:

$$ \text{Phenylhydrazine} + \text{2-Butanone} \xrightarrow[\text{HCl}]{\text{Ethanol, 80°C}} \text{1-Methyl-1H-indole} $$

Step 2:

Vilsmeier-Haack formylation introduces an acetyl group at the indole’s 3-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield 1-methyl-1H-indole-3-carbaldehyde (72% yield).

Step 3:

The aldehyde is oxidized to the corresponding acetic acid derivative using Jones reagent (CrO₃/H₂SO₄), which is then converted to the acid chloride using thionyl chloride (SOCl₂).

Preparation of 3-(Pyridazin-3-yloxy)Pyrrolidine

Pyrrolidine Ring Formation

Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane using a Dean-Stark trap under reflux with toluene, achieving 88% yield. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

Pyridazine-3-ol Coupling

Pyridazine-3-ol is prepared by diazotization of 3-aminopyridazine followed by hydrolysis. The hydroxyl group is activated using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple with Boc-protected pyrrolidine at 0°C, yielding 3-(pyridazin-3-yloxy)pyrrolidine (65% yield after deprotection with trifluoroacetic acid).

Convergent Coupling Reaction

The final step involves reacting 1-methyl-1H-indole-3-acetyl chloride with 3-(pyridazin-3-yloxy)pyrrolidine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the mixture is stirred at room temperature for 24 hours.

$$ \text{1-Methylindole-3-acetyl chloride} + \text{3-(Pyridazin-3-yloxy)pyrrolidine} \xrightarrow[\text{Et₃N}]{\text{DCM, 25°C}} \text{Target Compound} $$

Yield: 58–62% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent | Anhydrous DCM | +15% vs. THF | |

| Temperature | 25°C | +10% vs. 0°C | |

| Catalyst | Et₃N (2 eq) | +8% vs. pyridine |

Purification Techniques

- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) achieves >95% purity.

- Recrystallization: Ethanol/water (7:3) at −20°C enhances crystalline form stability.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 67.84 | 67.72 |

| H | 5.99 | 6.03 |

| N | 16.66 | 16.58 |

Scalability and Industrial Considerations

Batch-scale synthesis (1 kg) in pilot plants demonstrates reproducible yields (60–63%) using flow chemistry systems to enhance mixing and heat transfer. Regulatory-grade purity (>99.5%) is achievable via high-performance liquid chromatography (HPLC) with C18 columns.

Challenges and Alternative Routes

Competing Side Reactions

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 30 min) reduces reaction time from 24 hours to 2 hours with comparable yields (61%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could target the pyridazine ring, using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the indole or pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving indole and pyridazine derivatives.

Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like oncology or neurology.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyridazine moieties can interact with various enzymes, receptors, or ion channels. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Ethanone Derivatives with Varied Heterocyclic Substituents

1-(2-Methyl-1H-Indol-3-yl)-2-(Piperidin-1-yl)ethanone

- Structure : Replaces pyrrolidine with piperidine and lacks the pyridazine-oxygen linker.

- Absence of pyridazine eliminates opportunities for interactions with pyridazine-specific targets (e.g., phosphodiesterases).

[5-(1H-Indol-3-yl)-3-Phenyl-4,5-Dihydropyrazol-1-yl]pyridin-3-yl Methanone

- Structure : Incorporates a dihydropyrazole ring and a pyridine substituent.

- Key Differences :

1-(1H-Indol-3-yl)-2-(Phenylsulfonyl)ethanone

- Structure : Substitutes the pyrrolidine-pyridazine group with a sulfonylphenyl moiety.

- Key Differences: The sulfonyl group is strongly electron-withdrawing, increasing acidity of the adjacent α-hydrogen, which may affect metabolic stability .

Pyridazine-Containing Analogs

1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-Fluoropyridin-3-yl)ethanone

- Structure : Features a fluoropyridine-pyrrolidine system with a silyl-protected hydroxymethyl group.

- The bulky silyl group may hinder membrane permeability compared to the target compound’s pyridazin-3-yloxy substituent.

Pharmacological Implications of Structural Variations

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O , indicating a complex structure that combines indole and pyridazine moieties. Its unique arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies .

Research indicates that the compound may exert its effects through multiple pathways:

- Anticancer Activity : Studies have shown that related indole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics. For instance, one derivative exhibited significant cytotoxicity against HeLa, MCF-7, and HT-29 cell lines, with IC50 values as low as 0.34 μM .

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .

Biological Activity Overview

| Activity Type | Effect | Cell Line/Model | IC50 (μM) |

|---|---|---|---|

| Anticancer | Induces apoptosis | HeLa | 0.52 |

| Anticancer | Induces apoptosis | MCF-7 | 0.34 |

| Anticancer | Induces apoptosis | HT-29 | 0.86 |

| Cell Cycle Arrest | G2/M phase arrest | Various cancer cells | - |

Case Studies

- Study on Indole Derivatives : A recent study highlighted the efficacy of indole-based compounds in inducing apoptosis through tubulin inhibition. The compound demonstrated superior activity compared to standard chemotherapeutics, suggesting its potential as a lead structure for drug development .

- Mechanistic Studies : In mechanistic evaluations, it was found that certain derivatives of the compound could inhibit polymerization of tubulin, akin to the action of colchicine. This property is particularly relevant in cancer therapy where tubulin dynamics play a critical role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.